



# Tildacerfont Formulation Bioavailability: A Comparative Analysis of Tablet and Capsule Formulations

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Compound of Interest		
Compound Name:	Tildacerfont	
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**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparison of the bioavailability of **tildacerfont** administered as a tablet versus a powder-in-capsule (PIC) formulation. **Tildacerfont** is a second-generation, potent, and selective nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] Understanding the pharmacokinetic profiles of different oral dosage forms is critical for optimizing clinical efficacy and patient outcomes. This document summarizes key pharmacokinetic data from a comparative bioavailability study and provides representative experimental protocols for conducting such a study.

#### Introduction

**Tildacerfont** is under development for the treatment of conditions characterized by elevated adrenocorticotropic hormone (ACTH) levels, such as congenital adrenal hyperplasia (CAH).[1] [3] The formulation of an oral drug product can significantly influence its absorption and systemic exposure, thereby affecting its therapeutic efficacy and safety profile. Early formulations of **tildacerfont** included a powder-in-capsule (PIC) preparation. Subsequently, a tablet formulation was developed to potentially improve the pharmacokinetic profile. This document details the findings of a clinical study comparing the bioavailability of these two formulations.



#### **Data Presentation**

A Phase 1, randomized, balanced, open-label, crossover study was conducted in 42 healthy adults to compare the relative bioavailability of a single 200 mg oral dose of **tildacerfont** administered as a powder-in-capsule (PIC) formulation and a low-drug load tablet formulation in the fed state.[1][2][4][5] The key pharmacokinetic parameters from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of **Tildacerfont** Tablet vs. Capsule Formulation

Parameter	Tablet Formulation (200 mg)	Capsule (PIC) Formulation (200 mg)	Key Findings
AUC	Bioequivalent	Bioequivalent	Overall drug exposure is comparable between the two formulations.[1]
Cmax	~20% higher	-	The peak plasma concentration is moderately higher with the tablet formulation.[1]
Tmax (median [range])	3 hours[6]	6 hours [4.5, 24]	The tablet formulation reaches peak plasma concentration more rapidly and consistently.[1]
Half-life (t1/2)	~60 hours	Not specified, but concentrations declined in a multi- exponential manner	The tablet formulation exhibits a long half-

Table 2: Variability of Pharmacokinetic Parameters



Parameter	Tablet Formulation	Capsule (PIC) Formulation	Key Findings
AUC CV%	69-72%	54-122%	The tablet formulation shows reduced variability in overall exposure.[1]
Cmax CV%	69-72%	54-122%	The tablet formulation demonstrates significantly lower inter-individual variability in peak plasma concentrations.[1]

### **Experimental Protocols**

The following sections describe representative protocols for a bioavailability study comparing two oral formulations of a drug like **tildacerfont**, based on the available information and standard regulatory guidelines.

#### **Study Design and Participants**

A randomized, open-label, two-period, two-sequence, crossover study design is a robust method for comparing the bioavailability of two formulations.

- Participants: A sufficient number of healthy adult volunteers (e.g., n=42 as in the **tildacerfont** study) are recruited.[1][2][4][5]
  - Inclusion Criteria (Representative):
    - Healthy adult males and/or non-pregnant, non-lactating females.
    - Age between 18 and 55 years.
    - Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m<sup>2</sup>).



- Willingness to provide written informed consent.
- Exclusion Criteria (Representative):
  - History of clinically significant medical conditions.
  - Use of any prescription or over-the-counter medications within a specified period before the study.
  - History of alcohol or drug abuse.
  - Known hypersensitivity to the study drug or related compounds.
- Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Tablet then Capsule, or Capsule then Tablet).

#### **Dosing and Washout Period**

- Dosing: A single oral dose of each formulation (e.g., 200 mg tildacerfont) is administered to the participants in each study period.[1][2][4][5] Administration in the fed state involves a standardized meal prior to dosing.
- Washout Period: A washout period of sufficient duration is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation. Given the long half-life of **tildacerfont** (~60 hours), a washout period of at least 5-10 half-lives would be appropriate (e.g., 14-28 days).

#### **Pharmacokinetic Blood Sampling**

- Sample Collection: Blood samples are collected from each participant at predefined time points to characterize the plasma concentration-time profile of the drug.
- Representative Sampling Schedule:
  - Pre-dose (0 hours)
  - Post-dose at frequent intervals during the absorption phase (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).



- Less frequent intervals during the elimination phase (e.g., 24, 48, 72, 96, 120, 144 hours).
- Sample Processing: Blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

#### **Bioanalytical Method**

A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of the drug concentration in plasma samples. The method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, and stability.

#### **Pharmacokinetic and Statistical Analysis**

- Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each participant and formulation:
  - Area Under the Curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).
  - Maximum Plasma Concentration (Cmax).
  - Time to Maximum Plasma Concentration (Tmax).
  - Terminal elimination half-life (t1/2).
- Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax values to assess for significant differences between the two formulations.
   Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax fall within the range of 80-125%.

# Visualizations Signaling Pathway

**Tildacerfont** is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling

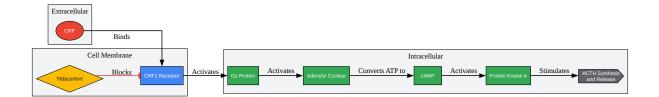




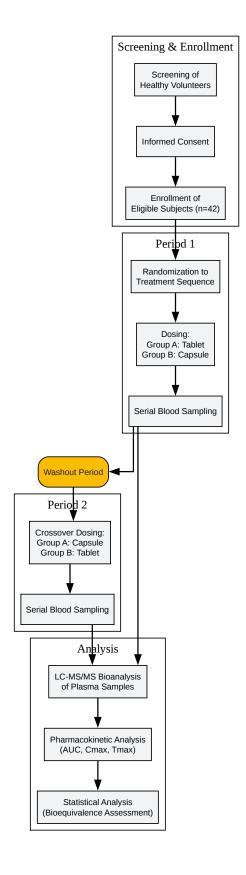


cascade that leads to the synthesis and release of ACTH from the pituitary gland.[7][8] **Tildacerfont** blocks this initial step.









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